molecular formula C15H23N3O B7986931 (R)-2-Amino-1-(3-(benzyl(ethyl)amino)pyrrolidin-1-yl)ethanone

(R)-2-Amino-1-(3-(benzyl(ethyl)amino)pyrrolidin-1-yl)ethanone

Cat. No.: B7986931
M. Wt: 261.36 g/mol
InChI Key: MNGJTWBDSLUSIZ-CQSZACIVSA-N
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Description

®-2-Amino-1-(3-(benzyl(ethyl)amino)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, an amino group, and a benzyl(ethyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(3-(benzyl(ethyl)amino)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with benzyl(ethyl)amine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary from methanol to dichloromethane depending on the specific reaction requirements.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-(3-(benzyl(ethyl)amino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-Amino-1-(3-(benzyl(ethyl)amino)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(3-(benzyl(ethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone
  • ®-2-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)ethanol

Uniqueness

®-2-Amino-1-(3-(benzyl(ethyl)amino)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-amino-1-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12,16H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGJTWBDSLUSIZ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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